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Compound of Interest

Compound Name:
(5-Bromo-2-propan-2-yloxypyridin-

3-yl)methanol

CAS No.: 1247740-36-8

Cat. No.: B3225335 Get Quote

Executive Summary & Strategic Analysis
Venetoclax (ABT-199) is a complex molecule comprising three distinct pharmacophores: a

chlorophenyl-cyclohexene-piperazine tail, a pyrrolo[2,3-b]pyridine (azaindole) core, and a nitro-

benzenesulfonamide head.[1][2]

Scale-Up Challenges:

Regioselectivity: The SNAr coupling to form the core ether linkage is sensitive to temperature

and base selection.[1]

Solubility: The final acyl-sulfonamide coupling involves highly insoluble intermediates,

necessitating specific solvent systems (DCM/MeOH) for efficient turnover.[1][2]

Purification: Chromatography is non-viable at kilogram scale. This protocol emphasizes

crystallization-driven isolation for all key intermediates.[1][2]

Retrosynthetic Logic (Convergent Approach)
The synthesis is disconnected into three robust modules to minimize linear steps and maximize

convergence.[1]
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Venetoclax (API)
CAS 1247740-36-8

Acyl-Sulfonamide Coupling

 EDCI, DMAP
 DCM, RT

Fragment A (Sulfonamide)
3-nitro-4-((tetrahydro-2H-pyran-4-yl)
methylamino)benzenesulfonamide

Fragment B (Core Acid)
2-(azaindole-oxy)-4-(piperazinyl)benzoic acid

Core Ester Intermediate
Methyl 4-fluoro-2-((1H-pyrrolo[2,3-b]

pyridin-5-yl)oxy)benzoate

 S_NAr Coupling
 (DMSO, Et3N, Heat)

Fragment C (Piperazine)
1-((2-(4-chlorophenyl)-4,4-dimethyl
cyclohex-1-enyl)methyl)piperazine

Click to download full resolution via product page

Caption: Convergent retrosynthetic disconnection of Venetoclax into three primary modular

fragments.

Detailed Experimental Protocols
Protocol A: Synthesis of the Sulfonamide Fragment
Target: 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide CAS: 1228779-

96-1 Role: The "Northern" pharmacophore responsible for Bcl-2 binding specificity.[1][2]

Scientific Rationale: The reaction utilizes a Nucleophilic Aromatic Substitution (SNAr).[1] While

the fluoro-analog is more reactive, the chloro-analog (4-chloro-3-nitrobenzenesulfonamide) is

preferred for scale-up due to lower cost and higher stability, provided the reaction temperature

is elevated to 70-80°C.[1][2]

Reagents:
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4-Chloro-3-nitrobenzenesulfonamide (1.0 equiv)[1][2]

4-Aminomethyltetrahydropyran (1.2 equiv)[1][2]

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1][2]

Solvent: Acetonitrile (ACN) (5-7 volumes)[2]

Step-by-Step Methodology:

Charging: To a jacketed glass reactor, charge 4-chloro-3-nitrobenzenesulfonamide and

Acetonitrile. Stir to form a suspension.

Amine Addition: Add DIPEA followed by 4-aminomethyltetrahydropyran. A slight exotherm

may be observed (control T < 30°C).[1][2]

Reaction: Heat the mixture to 75°C ± 5°C and hold for 18–24 hours. Monitor by HPLC

(Target: <1.0% starting chloride).

Workup (Crystallization):

Cool the reaction mixture to 40°C.

Slowly add Water (10 volumes) to induce precipitation.[1][2]

Cool further to 0–5°C and age for 4 hours.

Filter the yellow solid.[1][3]

Purification: Wash the cake with water/ACN (1:1) to remove residual amine salts.[1] Dry in a

vacuum oven at 55°C.

Expected Yield: 85–90%[1]

Purity: >98.5% (HPLC)[2]

Protocol B: Assembly of the Core Acid (Fragment B)[2]
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Target: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-

[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid Critical Step: Attaching the Piperazine

tail to the Benzoate core.[1][2]

Process Choice (SNAr vs. Buchwald): While AbbVie's 2nd Gen route utilizes a Buchwald

coupling for maximum convergence, the SNAr method using the 4-fluoro-benzoate

intermediate is highly robust for non-GMP kilo-labs and avoids expensive Pd catalysts.[1][2]

Reagents:

Substrate 1: Methyl 4-fluoro-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate (1.0 equiv)[1][2]

Substrate 2: Piperazine Fragment C (Free base) (1.1 equiv)[1][2]

Base: Triethylamine (Et3N) or DIPEA (3.0 equiv)[1][2]

Solvent: DMSO (Dimethyl sulfoxide) or NMP (High polarity required for SNAr)[2]

Step-by-Step Methodology:

Reaction Setup: Charge Substrate 1, Substrate 2, and DMSO (5 volumes) into the reactor.

Base Addition: Add Et3N.

Heating: Heat the mixture to 85–95°C.

Note: The reaction is sluggish below 80°C due to the electron-rich nature of the azaindole

ring deactivating the benzoate.[1]

Monitoring: Stir for 12–16 hours. Monitor disappearance of the Fluoro-ester.[1]

Saponification (In-situ):

Once coupling is complete, cool to 50°C.

Add aqueous NaOH (4 equiv) and MeOH (2 volumes).[2]

Stir at 50°C for 4 hours to hydrolyze the methyl ester to the carboxylic acid.
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Isolation:

Cool to 20°C.

Adjust pH to 5–6 using 1M HCl or Citric Acid. The product will precipitate as a thick slurry.

[1]

Filter and wash extensively with water.[1]

Drying: Dry at 60°C under vacuum. This intermediate is often a hydrate; KF (Karl Fischer)

analysis is recommended before the final step.

Protocol C: Final Acyl-Sulfonamide Coupling
Target: Venetoclax (API) Mechanism: EDCI-mediated coupling of the Core Acid (Frag B) with

the Sulfonamide (Frag A).[1][2]

Scientific Insight: Sulfonamides are poor nucleophiles.[1] The reaction requires the formation of

an "active ester" of the carboxylic acid, which is then attacked by the sulfonamide anion.[1]

DMAP is critical here, acting not just as a base but as a nucleophilic catalyst (acyl-transfer

agent).[1][2]

Reagents:

Core Acid (Fragment B)[2] (1.0 equiv)[2]

Sulfonamide (Fragment A) (1.0 equiv)[2]

EDCI[1][2][3][4][5]·HCl (1.5 equiv)[2]

DMAP (1.5 equiv)[2]

Solvent: Dichloromethane (DCM) (10-15 volumes) – Critical for solubility.[2]

Step-by-Step Methodology:

Premix: Dissolve the Core Acid and Sulfonamide in DCM at 25°C. The mixture will likely be a

suspension.
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Activation: Add DMAP followed by EDCI[3][5]·HCl in portions.

Reaction: Stir at 25–30°C for 24–48 hours.

IPC:[1] The suspension typically clears or changes texture as the less soluble starting

materials convert to the more soluble product (or vice versa depending on polymorph).

Workup (Impurity Control):

Wash with 10% Aqueous Acetic Acid (removes DMAP and unreacted amines).[2]

Wash with 5% Aqueous NaHCO3 (removes unreacted acid).[1][2]

Wash with Brine.[1][5]

Polymorph Control & Isolation:

Solvent swap the organic layer from DCM to Methanol or Ethanol.

Heat to reflux to dissolve.[1]

Cool slowly to RT to crystallize the desired polymorph (typically Form I or IV depending on

seeding).[1]

Filter and dry.[3][5]

Process Safety & Engineering Controls

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://patents.google.com/patent/WO2017156398A1/en
http://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Amine_to_Amide_Coupling_EDC_DMAP.htm
https://patents.google.com/patent/WO2018029711A2/en
https://patentimages.storage.googleapis.com/5e/3b/bf/4d6b93555fea9f/EP4421075A1.pdf
https://patents.google.com/patent/WO2018029711A2/en
https://patentimages.storage.googleapis.com/5e/3b/bf/4d6b93555fea9f/EP4421075A1.pdf
https://patents.google.com/patent/WO2018029711A2/en
http://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Amine_to_Amide_Coupling_EDC_DMAP.htm
https://patents.google.com/patent/WO2018029711A2/en
https://patents.google.com/patent/WO2018029711A2/en
https://patents.google.com/patent/WO2017156398A1/en
http://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Amine_to_Amide_Coupling_EDC_DMAP.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3225335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Risk Factor Mitigation Strategy

Exotherm SNAr Reaction (Frag A)

Dose amine slowly; Use

jacketed reactor with active

cooling loop.

Solvent Trap DMSO in Frag B Synthesis

DMSO is difficult to remove.

Use extensive water washes

during isolation to prevent

carryover into the final step

(which poisons the EDCI

coupling).

Sensitizers EDCI / DMAP

Both are skin sensitizers. Use

closed solid-charging systems

(e.g., split butterfly valves) at

scale.[1][2]

Impurity Bis-coupling

In the SNAr step, ensure the

Piperazine fragment is mono-

protected or the stoichiometry

is strictly controlled to prevent

dimerization.[1][2]

Analytical Quality Standards (HPLC)
Method: Reverse Phase C18 Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile Gradient: 5%

B to 95% B over 20 mins.[1]

Intermediate 1 (Sulfonamide): RT ~ 4.5 min. Limit for Chloro-SM: <0.10%.[1][2]

Intermediate 2 (Core Acid): RT ~ 12.0 min. Limit for Des-Fluoro impurity: <0.15%.[1][2]

Venetoclax (Final): RT ~ 14.5 min.[2] Purity Specification: >99.5% area.

Visual Process Flow (Graphviz)[2]
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4-Chloro-3-nitro
benzenesulfonamide

Step 1: S_NAr
(ACN, 75°C)THP-Methylamine

Fluoro-Ester Core

Step 2: S_NAr & Hydrolysis
(DMSO, 90°C -> NaOH)

Piperazine Frag

Sulfonamide Int.
(Cryst. from Water)

Isolate

Core Acid Int.
(Cryst. from Acid/Water)

Isolate

Step 3: Final Coupling
(EDCI, DMAP, DCM)

Venetoclax API
(>99% Purity)

Crystallization

Click to download full resolution via product page

Caption: Operational process flow diagram illustrating the convergent assembly of Venetoclax.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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